Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate
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Overview
Description
tert-Butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include room temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized under certain conditions, leading to the formation of N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using appropriate reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by other functional groups.
- Oxidation reactions produce N-oxides of the pyridine ring.
- Reduction reactions result in partially or fully reduced trifluoromethyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmacophore in drug design and development.
- Evaluated for its activity against specific biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl 3-bromopropylcarbamate
Comparison:
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar in structure but contains a pyrimidine ring instead of a pyridine ring, which may affect its reactivity and biological activity.
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of a trifluoromethyl group, which can influence its electronic properties and interactions with biological targets.
- tert-Butyl 3-bromopropylcarbamate: Lacks the trifluoromethyl and pyridine ring, making it less complex and potentially less versatile in its applications.
The uniqueness of tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrF3N2O2 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-8-7(11(13,14)15)4-6(12)5-16-8/h4-5H,1-3H3,(H,16,17,18) |
InChI Key |
OIBAQYOXMCTYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(F)(F)F |
Origin of Product |
United States |
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